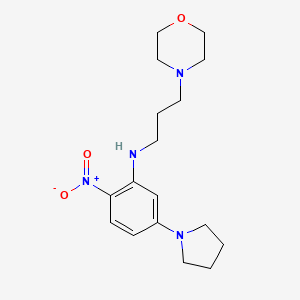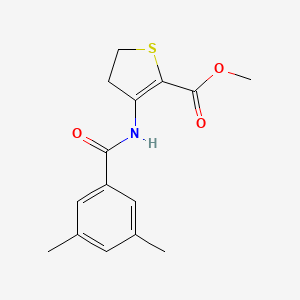
2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Nitrophényl-2-phényl-1,3-thiazolidin-4-one est un composé hétérocyclique qui présente un cycle thiazolidinone substitué par un groupe nitrophényle et un groupe phényle. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-Nitrophényl-2-phényl-1,3-thiazolidin-4-one implique généralement la réaction du 4-nitrobenzaldéhyde, de la thiourée et de l'acétophénone en milieu acide. La réaction se déroule par la formation d'une base de Schiff intermédiaire, qui subit ensuite une cyclisation pour former le cycle thiazolidinone .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour la 4-Nitrophényl-2-phényl-1,3-thiazolidin-4-one ne soient pas bien documentées, l'approche générale impliquerait l'extrapolation du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, le solvant et le catalyseur, afin d'obtenir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Types de réactions
La 4-Nitrophényl-2-phényl-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment:
Réduction: Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.
Substitution: Les groupes phényle et nitrophényle peuvent participer à des réactions de substitution aromatique électrophile.
Réactifs et conditions courantes
Réduction: Hydrogène gazeux avec un catalyseur au palladium.
Substitution: Agents halogénants comme le brome ou le chlore.
Oxydation: Agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Principaux produits
Réduction: 4-Aminophényl-2-phényl-1,3-thiazolidin-4-one.
Substitution: Divers dérivés halogénés.
Oxydation: Sulfoxydes ou sulfones du cycle thiazolidinone.
Applications de la recherche scientifique
Chimie: Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie: Étudié pour ses propriétés antimicrobiennes et antifongiques.
Industrie: Pourrait être utilisé dans le développement de nouveaux matériaux possédant des propriétés spécifiques.
Mécanisme d'action
L'activité biologique de la 4-Nitrophényl-2-phényl-1,3-thiazolidin-4-one est supposée être due à sa capacité à interagir avec des cibles moléculaires spécifiques. Le groupe nitrophényle peut participer à des réactions de transfert d'électrons, tandis que le cycle thiazolidinone peut interagir avec des enzymes ou des récepteurs, inhibant potentiellement leur activité .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific properties.
Mécanisme D'action
The biological activity of 2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one is thought to be due to its ability to interact with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Nitrophényl-1,3-thiazolidin-4-one: Manque le groupe phényle, ce qui peut affecter son activité biologique.
2-Phényl-1,3-thiazolidin-4-one: Manque le groupe nitrophényle, ce qui peut réduire ses capacités de transfert d'électrons.
2-Phényl-1,3-thiazolidin-4-one: Manque à la fois les groupes nitrophényle et phényle, ce qui le rend moins complexe.
Unicité
La 4-Nitrophényl-2-phényl-1,3-thiazolidin-4-one est unique en raison de la présence à la fois du groupe nitrophényle et du groupe phényle, qui contribuent à sa réactivité chimique diversifiée et à ses activités biologiques potentielles. La combinaison de ces groupes dans la structure cyclique de la thiazolidinone améliore sa capacité à interagir avec diverses cibles moléculaires, ce qui en fait un composé précieux pour la recherche scientifique .
Propriétés
Formule moléculaire |
C15H12N2O3S |
|---|---|
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H12N2O3S/c18-14-10-21-15(16(14)12-4-2-1-3-5-12)11-6-8-13(9-7-11)17(19)20/h1-9,15H,10H2 |
Clé InChI |
UPPJKWRNZWHTLR-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Solubilité |
42 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11682671.png)
![ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11682675.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682683.png)

![1-[5-Hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]ethanone](/img/structure/B11682697.png)
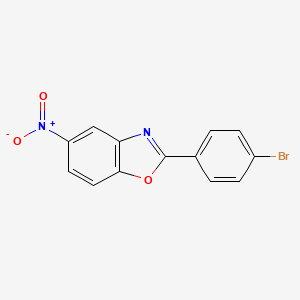
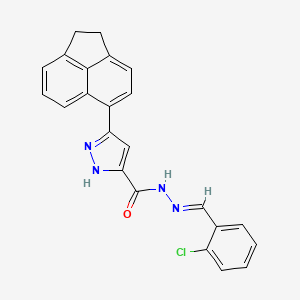
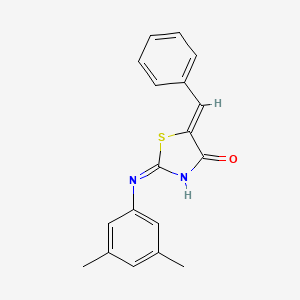
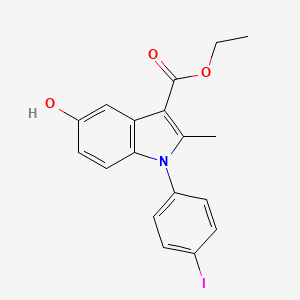
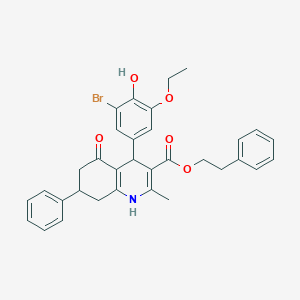
![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682723.png)
![3-chloro-7-(cyclohexylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11682732.png)
